![molecular formula C8H4BrClS B7967815 2-Bromo-7-chlorobenzo[b]thiophene](/img/structure/B7967815.png)
2-Bromo-7-chlorobenzo[b]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-7-chlorobenzo[b]thiophene is a heterocyclic compound with the molecular formula C8H4BrClS It is a derivative of benzo[b]thiophene, which is a sulfur-containing aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-7-chlorobenzo[b]thiophene typically involves the bromination and chlorination of benzo[b]thiophene. One common method includes the use of bromine and chlorine in the presence of a catalyst to achieve the desired substitution on the benzo[b]thiophene ring. The reaction conditions often involve controlled temperatures and specific solvents to ensure the selective substitution at the 2 and 7 positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes using automated reactors. These processes are designed to maximize yield and purity while minimizing the production of unwanted by-products. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain high-purity compounds suitable for further applications .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-7-chlorobenzo[b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzo[b]thiophene derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.
Coupling Products: Complex aromatic compounds with extended conjugation are common products of coupling reactions.
Scientific Research Applications
2-Bromo-7-chlorobenzo[b]thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Mechanism of Action
The mechanism of action of 2-Bromo-7-chlorobenzo[b]thiophene depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways .
Comparison with Similar Compounds
- 2-Bromo-7-nitrobenzo[b]thiophene
- 2-Chloro-7-bromobenzo[b]thiophene
- 2-Iodo-7-chlorobenzo[b]thiophene
Comparison: 2-Bromo-7-chlorobenzo[b]thiophene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in synthesis and material science .
Biological Activity
2-Bromo-7-chlorobenzo[b]thiophene is a halogenated derivative of benzo[b]thiophene, a compound known for its diverse biological activities. This article explores the biological properties of this compound, focusing on its antimicrobial and anticancer potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C9H5BrClS. The presence of bromine and chlorine substituents at specific positions on the benzo[b]thiophene core structure significantly influences its chemical reactivity and biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. In particular:
- Minimum Inhibitory Concentration (MIC) : Research indicates that this compound exhibits varying degrees of activity against several bacterial strains. For instance, it showed significant activity against Staphylococcus aureus and Candida albicans , with MIC values reported as high as 512 µg/mL in certain derivatives .
- Mechanism of Action : The antimicrobial effects are attributed to the compound's ability to disrupt cellular processes, possibly through enzyme inhibition or interference with bacterial cell wall synthesis .
Anticancer Activity
The anticancer potential of this compound has also been investigated:
- Cell Line Studies : In vitro studies demonstrated that this compound can inhibit the proliferation of cancer cell lines, including those associated with breast and prostate cancers. The specific pathways affected include apoptosis induction and cell cycle arrest.
- Mechanism of Action : The compound may exert its anticancer effects by modulating signaling pathways involved in cell survival and proliferation, such as the NF-kB pathway.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with related compounds:
Compound Name | Structure Characteristics | Notable Properties |
---|---|---|
3-Chlorobenzo[b]thiophene | Lacks bromine substituent | Exhibits antifungal activity |
7-Chloro-3-methylbenzo[b]thiophene | Methyl group at position 3 | Used in various synthetic applications |
5-Bromo-2-chlorobenzo[b]thiophene | Different halogen positions | Potentially different biological activities |
This compound | Bromine at position 2, chlorine at position 7 | Exhibits unique reactivity patterns |
This table illustrates how the substitution pattern affects biological activity, emphasizing the potential of this compound in medicinal chemistry.
Study on Antimicrobial Kinetics
A detailed study assessed the time-kill kinetics of this compound against S. aureus . The results indicated:
- At concentrations corresponding to MIC (16 µg/mL), a significant reduction in viable bacterial counts was observed within a few hours.
- The time-kill assay provided insights into whether the compound acts as bactericidal or bacteriostatic. The findings suggested a bactericidal effect at higher concentrations .
In Silico Studies
In silico analyses have shown that derivatives of this compound possess favorable pharmacokinetic properties, including good gastrointestinal absorption and blood-brain barrier penetration. These findings support further exploration into its therapeutic applications .
Properties
IUPAC Name |
2-bromo-7-chloro-1-benzothiophene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClS/c9-7-4-5-2-1-3-6(10)8(5)11-7/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBOQMAXAMAJQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)SC(=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.